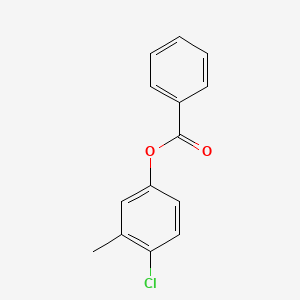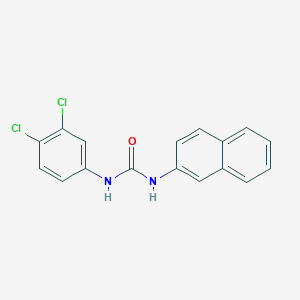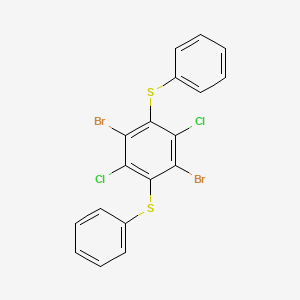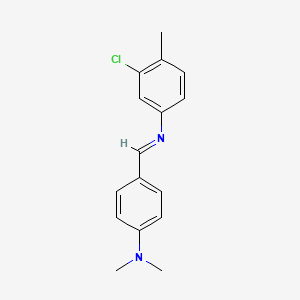![molecular formula C14H20Cl3N3O2S B11966658 2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(ethylsulfanyl)-6-methylpyrimidin-4-yl]oxy}ethyl)propanamide](/img/structure/B11966658.png)
2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(ethylsulfanyl)-6-methylpyrimidin-4-yl]oxy}ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide is a complex organic compound with a molecular formula of C14H20Cl3N3O2S and a molecular weight of 400.757 . This compound is notable for its unique structure, which includes multiple functional groups such as trichloromethyl, ethylthio, and pyrimidinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved through the reaction of 2-chloro-6-methylpyrimidine with ethanethiol under basic conditions.
Introduction of the Trichloromethyl Group: The next step involves the introduction of the trichloromethyl group. This can be done by reacting the pyrimidinyl intermediate with trichloroacetyl chloride in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the trichloromethylated pyrimidinyl intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide can undergo various types of chemical reactions:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to form dichloromethyl or monochloromethyl derivatives.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or monochloromethyl derivatives.
Substitution: Corresponding amine or thiol derivatives.
科学的研究の応用
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-mercapto-6-oxo-1(6H)-pyrimidinyl)ethyl)propanamide
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(3-(methyl-4-o-tolylazo-phenyl)thioureido)ethyl)propanamide
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(4,6-dimethyl-2-pyrimidinyl)thio)ethyl)propanamide
Uniqueness
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide is unique due to its combination of trichloromethyl, ethylthio, and pyrimidinyl groups, which confer distinct chemical and biological properties .
特性
分子式 |
C14H20Cl3N3O2S |
|---|---|
分子量 |
400.7 g/mol |
IUPAC名 |
2,2-dimethyl-N-[2,2,2-trichloro-1-(2-ethylsulfanyl-6-methylpyrimidin-4-yl)oxyethyl]propanamide |
InChI |
InChI=1S/C14H20Cl3N3O2S/c1-6-23-12-18-8(2)7-9(19-12)22-11(14(15,16)17)20-10(21)13(3,4)5/h7,11H,6H2,1-5H3,(H,20,21) |
InChIキー |
OSCZKMNZCKIZHG-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC(=CC(=N1)OC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
![Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11966653.png)
![2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11966657.png)

